
5-((4-(((4-((2,4-Dihydroxy-5-((2-hydroxy-5-((3-sulphophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(((4-((2,4-Dihydroxy-5-((2-hydroxy-5-((3-sulphophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid is a complex organic molecule known for its rich conjugated system and vibrant coloration. This compound features multiple azo groups and phenolic rings, which makes it an important substance in various scientific and industrial applications, particularly in the field of dye chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a series of diazotization and azo coupling reactions. Initially, the precursor compounds undergo diazotization to form diazonium salts. These salts are then reacted with various phenolic compounds under controlled pH conditions to create the azo linkages. For example:
Diazotization: : Sodium nitrite (NaNO₂) is added to an acidic solution of the aromatic amine precursor to form the diazonium salt.
Azo Coupling: : The diazonium salt reacts with a phenolic compound to form the azo bond. This step is typically carried out in an alkaline or neutral medium.
Industrial Production Methods
On an industrial scale, the production of this compound is carried out in large batch reactors equipped with precise temperature and pH controls to ensure high yield and purity. The process often involves multiple stages of purification, including crystallization and filtration, to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The phenolic groups in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: : Azo groups in the compound can be reduced to amines under reductive conditions.
Substitution: : The aromatic rings can undergo electrophilic aromatic substitution, adding various substituents to the phenolic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Sodium dithionite (Na₂S₂O₄) in an aqueous solution.
Substitution: : Chlorosulfonic acid (ClSO₃H) for sulfonation reactions.
Major Products
Quinones from oxidation.
Amines from reduction.
Various substituted aromatic compounds from substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several fields:
Chemistry: : Used as a precursor for the synthesis of other complex organic molecules.
Biology: : Its vibrant color allows for its use as a staining agent in various biological assays.
Industry: : Primarily used as a dye due to its strong coloration properties.
Wirkmechanismus
The compound exhibits its effects mainly through its azo and phenolic groups. The azo groups are responsible for its intense coloration by absorbing visible light. The phenolic groups, being reactive, can participate in various biochemical and chemical reactions, forming bonds with other molecules and potentially acting as inhibitors or catalysts in biological pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to similar azo compounds:
Unique Properties: : The presence of multiple azo groups and phenolic rings gives it a higher degree of conjugation, resulting in more intense coloration and greater reactivity.
Similar Compounds: : Compounds like 2,4-dihydroxyazobenzene or 4-(((4-nitrophenyl)azo)phenylsulfonic acid) share similar structural features but differ in their substitution patterns and resultant properties.
Eigenschaften
CAS-Nummer |
94021-33-7 |
|---|---|
Molekularformel |
C38H27N9O10S |
Molekulargewicht |
801.7 g/mol |
IUPAC-Name |
5-[[4-[[4-[[2,4-dihydroxy-5-[[2-hydroxy-5-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C38H27N9O10S/c48-33-14-12-26(17-29(33)38(53)54)43-40-23-6-4-21(5-7-23)37(52)39-22-8-10-24(11-9-22)41-45-31-19-32(36(51)20-35(31)50)47-46-30-18-27(13-15-34(30)49)44-42-25-2-1-3-28(16-25)58(55,56)57/h1-20,48-51H,(H,39,52)(H,53,54)(H,55,56,57) |
InChI-Schlüssel |
SSNDPDUSNMRTPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2)O)N=NC3=C(C=C(C(=C3)N=NC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


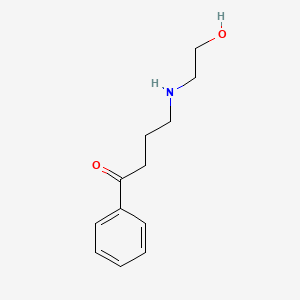
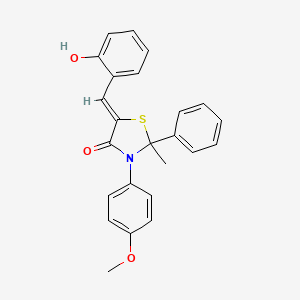
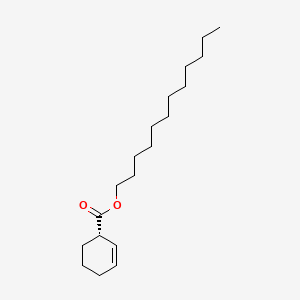
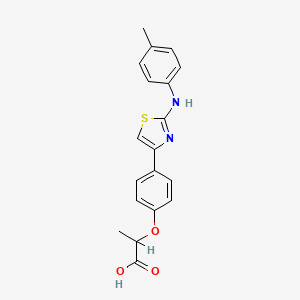
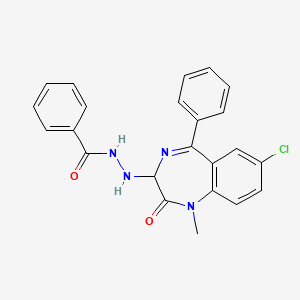
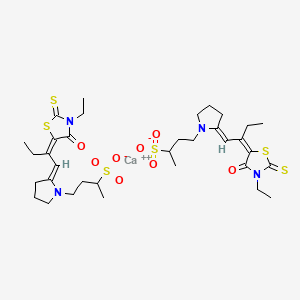

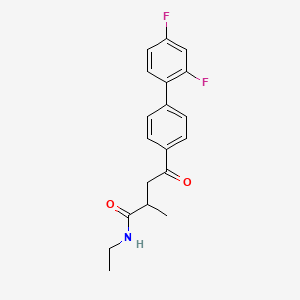
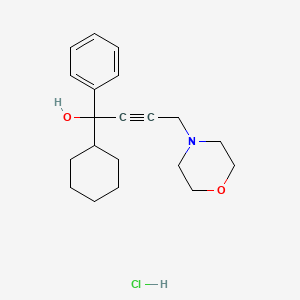
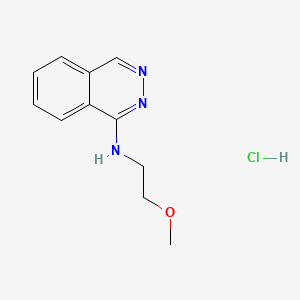
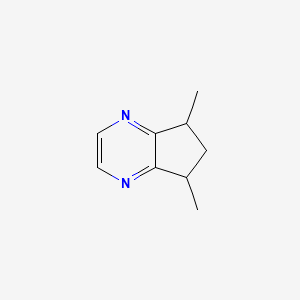
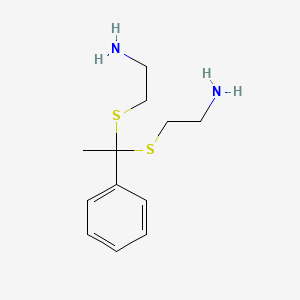
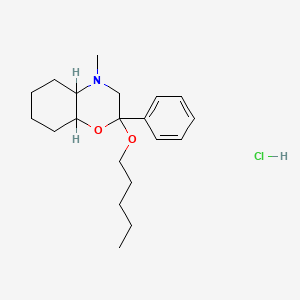
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenylmethoxycarbonylphosphinic acid](/img/structure/B15188644.png)
